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Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

Cat. No.: B174410

Ethyl 2-cyclopentylacetate is an organic compound characterized by a cyclopentane ring
attached to an ethyl acetate functional group via a methylene bridge. Understanding its core
identity is the first step in its successful application.

Nomenclature and Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, procurement,
and scientific communication. The key identifiers for this compound are summarized below.

Identifier Value Source

IUPAC Name ethyl 2-cyclopentylacetate [1]

CAS Number 18322-54-8 [1][2][3]

Molecular Formula CoH1602 [11[31[41[5]

Molecular Weight 156.22 g/mol [1][5]

InChikey DBSADESEDBCPFO- (4]
UHFFFAOYSA-N

Canonical SMILES CCOC(=0)Ccclccccl [1][4]

MDL Number MFCD00019300 [3]

Core Chemical Structure
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The molecular architecture consists of a saturated five-membered carbocyclic ring (cyclopentyl)
linked to the a-carbon of an ethyl acetate moiety. This structure imparts a combination of
lipophilicity from the alkyl components and polarity from the ester group.

Caption: 2D Chemical Structure of Ethyl 2-cyclopentylacetate.

Physicochemical Data Summary

The physical properties of a compound dictate its behavior in various experimental conditions,
including solubility, reaction temperature, and purification methods.

Property Value Notes

Expected based on similar

Appearance Colorless Liquid ) ]
aliphatic esters.[6]
Boiling Point 196.6 °C at 760 mmHg
Purity (Commercial) >95% - 98% [2][3]
) Indicates moderate lipophilicity.
XlogP3 (Predicted) 2.6

[1]14]

Synthesis and Mechanistic Insights

For drug development and research applications, a reliable and scalable synthetic route is
paramount. The most direct and industrially viable method for preparing Ethyl 2-
cyclopentylacetate is the Fischer-Speier esterification.

Primary Synthetic Route: Fischer-Speier Esterification

This classic reaction involves the acid-catalyzed condensation of a carboxylic acid
(Cyclopentylacetic acid) with an alcohol (Ethanol).[7][8] The primary advantages of this method
are the low cost of starting materials and the operational simplicity. The reaction is an
equilibrium process; therefore, specific strategies must be employed to ensure a high yield of
the desired ester.[9]

Reaction Mechanism
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The Fischer esterification proceeds through a six-step nucleophilic acyl substitution
mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-
Elimination-Deprotonation).[9]

o Protonation: The catalytic acid (e.g., H2SOa4) protonates the carbonyl oxygen of
cyclopentylacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10]

» Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated
carbonyl carbon to form a tetrahedral intermediate.

o Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen)
to one of the hydroxyl groups. This is a rapid intramolecular or solvent-mediated process.

o Formation of a Leaving Group: The protonated hydroxyl group is nhow a good leaving group
(water).

o Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl 1t-bond,
expelling a molecule of water.

o Deprotonation: The protonated carbonyl of the ester is deprotonated by a weak base (like
water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester
product.

5/6. Elimination of H20

& Deprotonation

Ester + Water
+ H* (catalyst)

Tetrahedral 3/4. Proton Transfer
Intermediate

Protonated
Carboxylic Acid

Cyclopentylacetic Acid + Ethanol Protonated
+ H* (catalyst) Intermediate

Click to download full resolution via product page

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 2-
Cyclopentylacetate

This protocol is designed to be self-validating, with clear steps for reaction, workup, and
purification.
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Materials:

Cyclopentylacetic acid (1.0 eq)

Anhydrous Ethanol (= 5.0 eq, serves as reactant and solvent)
Concentrated Sulfuric Acid (H2SOa4, ~0.1 eq, catalyst)

Saturated Sodium Bicarbonate (NaHCOs3) solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQa) or Sodium Sulfate (Na2S0a)

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation
apparatus

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add
cyclopentylacetic acid followed by anhydrous ethanol.

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution.
Causality: The acid catalyzes the reaction; adding it slowly prevents excessive heat
generation.

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-
90 °C) for 2-4 hours. Causality: Heating accelerates the reaction rate, while using a large
excess of ethanol drives the equilibrium towards the product side according to Le Chéatelier's
principle.[10][11]

Cooling and Quenching: After the reaction is complete (monitored by TLC or GC), allow the
mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing
cold water.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or
ethyl acetate) two times. Combine the organic layers.
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o Neutralization: Wash the combined organic layers sequentially with saturated NaHCO3
solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid) and then
with brine (to reduce the amount of dissolved water in the organic phase). Self-Validation:
The cessation of CO:2 evolution during the bicarbonate wash indicates complete
neutralization of the acid.

e Drying: Dry the organic layer over anhydrous MgSOa4 or Na2SOa4, then filter to remove the
drying agent.

e Solvent Removal: Remove the bulk of the extraction solvent using a rotary evaporator.

 Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain
pure Ethyl 2-cyclopentylacetate. Causality: Distillation separates the product from non-
volatile impurities and any remaining starting materials based on boiling point differences.

Workflow for Synthesis and Purification
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1. Combine Reactants
(Cyclopentylacetic Acid, Ethanol, H2SQOa4)

2. Heat to Reflux
(2-4 hours)

3. Cool & Quench
(Add to H20)

,

4. Liquid-Liquid Extraction
(e.g., Diethyl Ether)

,

5. Wash Organic Layer
(NaHCOs, Brine)

,

6. Dry & Filter
(Anhydrous MgSOa)

7. Solvent Removal
(Rotary Evaporation)

8. Purification
(Fractional Distillation)

Pure Ethyl 2-cyclopentylacetate

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of Ethyl 2-cyclopentylacetate.
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Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any
research or development pipeline. The following spectroscopic techniques provide a definitive
structural fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of Ethyl 2-cyclopentylacetate is expected to be dominated by the characteristic vibrations of
the ester group and C-H bonds.

Wavenumber . . . .
Vibration Type Intensity Rationale
(cm™)
From the cyclopentyl
~2850-2975 C-H (sp?3) stretch Strong and ethyl alkyl chains.
[12]
This is the most
characteristic peak for
~1735-1750 C=0 (ester) stretch Very Strong

an aliphatic ester.[12]
[13]

Corresponds to the
stretching of the single
~1150-1250 C-O (ester) stretch Strong bond between the
carbonyl carbon and
the oxygen.[12][13]

The absence of a broad O-H stretch around 3000 cm~* confirms the complete conversion of
the starting carboxylic acid.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

H NMR (Proton NMR): The proton spectrum will show distinct signals for each unique proton
environment.
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~4.1 Quartet (q)

2H

-O-CH2-CHs

The methylene
protons are
adjacent to a
methyl group (3
protons),
resulting in a
quartet (n+1=4).

~2.2 Doublet (d)

2H

-CH2-C=0

Protons alpha to
the carbonyl
group, adjacent
to a single proton
on the

cyclopentyl ring.

~1.0-2.0 Multiplet (m)

9H

Cyclopentyl

protons

The protons on
the cyclopentyl
ring will overlap
in a complex

multiplet.

~1.2 Triplet (t)

3H

-O-CH2-CHs

The terminal
methyl protons
are adjacent to a
methylene group
(2 protons),
resulting in a
triplet (n+1=3).

13C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon

environments.
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Chemical Shift (6, ppm) Assignment Rationale
Carbonyl carbon of the ester
~173 Cc=0 _
functional group.[13]
Methylene carbon of the
~60 -O-CHz2-
ethoxy group.
Alpha-carbon adjacent to the
~40 -CH2-C=0
carbonyl.
Carbons of the cyclopentyl
ring. Their exact shifts can be
~25-35 Cyclopentyl CHz & CH ) )
influenced by the substituent.
[14]
Terminal methyl carbon of the
~14 -O-CH2-CHs

ethoxy group.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern,

further confirming its structure.

m/z Fragment lon Interpretation

156 [M]* Molecular lon Peak.[1]

111 [M - OCH2CH3s]* Loss of the ethoxy group.
Cleavage of the ethyl grou

87 [CH2(CsH9)CO]* J Y1 aroup
from the ester oxygen.

83 [CsHoe-CHz]* Cyclopentylmethyl cation.
Loss of the entire ethyl acetate

69 [CsHo]* side chain, leaving the
cyclopentyl cation.
Acetyl cation, a common

43 [CHsCOl*

fragment for acetates.
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Applications in Research and Development

While not as widely documented as some of its analogs, Ethyl 2-cyclopentylacetate serves
as a valuable intermediate.

¢ Synthetic Building Block: Its primary role is as a precursor in organic synthesis. The ester
functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an
alcohol, providing a gateway to other compound classes.

o Flavor and Fragrance Potential: Many aliphatic esters possess pleasant, fruity aromas.[7] By
analogy, Ethyl 2-cyclopentylacetate may have applications as a fragrance component,
though this is less documented than for its unsaturated or keto-analogs.[13][15]

o Pharmaceutical and Agrochemical Intermediates: The cyclopentyl motif is present in
numerous biologically active molecules. This compound provides a straightforward way to
introduce the cyclopentylmethyl group into larger, more complex structures during drug
discovery and agrochemical development.[15]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

GHS Hazard Classification

Based on aggregated data, the compound has the following classifications:

Hazard Code Statement Class

Acute Toxicity, Oral (Category
4)[1]

H302 Harmful if swallowed

H319 Causes serious eye irritation Eye Irritation (Category 2)[1]

Recommended Handling Procedures

» Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile
gloves.
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» Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to avoid
inhalation of vapors.[6][16]

» Avoiding Ignition Sources: Although its flashpoint is not explicitly listed in the search results,
similar esters are flammable. Keep away from open flames, sparks, and hot surfaces.[6][16]

o First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15
minutes.[6] If swallowed, seek immediate medical attention.[1]

Storage Conditions

o Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible substances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174410#ethyl-2-cyclopentylacetate-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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